molecular formula C15H11NO3 B2906543 (4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one CAS No. 16352-80-0

(4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B2906543
CAS No.: 16352-80-0
M. Wt: 253.257
InChI Key: KCPVHLHIJYIZNN-LCYFTJDESA-N
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Description

(4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a heterocyclic compound that features a furan ring, a tolyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of furan-2-carbaldehyde with p-tolylamine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring, yielding the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan or oxazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan or oxazole derivatives.

Scientific Research Applications

(4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Furan-2-ylmethylene-3-methyl-1-p-tolyl-1H-pyrazol-5-one: Similar structure but with a pyrazole ring instead of an oxazole ring.

    4-Furan-2-ylmethylene-2-p-tolyl-1H-phenyl-1H-pyrazol-5-one: Contains a phenyl group in addition to the furan and tolyl groups.

Uniqueness

(4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is unique due to the presence of both furan and oxazole rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4Z)-4-(furan-2-ylmethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-10-4-6-11(7-5-10)14-16-13(15(17)19-14)9-12-3-2-8-18-12/h2-9H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPVHLHIJYIZNN-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=CO3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CO3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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